Propylhexedrine hydrochloride

Description

Properties

IUPAC Name |

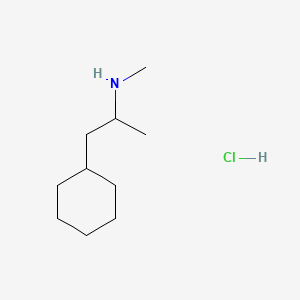

1-cyclohexyl-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEGHNSHAIHZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101-40-6 (Parent) | |

| Record name | Benzedrex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70873945 | |

| Record name | (+/-)-Propylhexedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-33-6, 6192-95-6 | |

| Record name | Cyclohexaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzedrex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhexedrine dl-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhexedrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylhexedrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Propylhexedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl(isopropyl)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLHEXEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/064LUN7NZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Contextual Evolution of Propylhexedrine Hydrochloride in Medicinal Science

The development of propylhexedrine (B1218579) was a direct response to the need for a safer alternative to amphetamine for nasal decongestion. oup.compoison.org In the 1940s, research efforts were directed towards creating a compound with similar therapeutic effects but with a reduced potential for central nervous system (CNS) stimulation and abuse. This led to the synthesis of propylhexedrine, and in 1949, Smith, Kline & French introduced it commercially in the United States under the brand name Benzedrex as a nasal decongestant. wikipedia.org This marked a significant shift, as propylhexedrine replaced amphetamine sulfate (B86663) in over-the-counter inhalers. researchgate.netnih.gov

Initially, propylhexedrine was also explored for other therapeutic applications. For a period, it was available in oral formulations for appetite suppression under the trade name Obesin in Europe. psychonautwiki.orgyoutube.com However, these oral forms were eventually discontinued. The primary application of propylhexedrine has remained as a topical nasal decongestant.

Structural Analogies and Pharmacological Commonalities of Propylhexedrine Hydrochloride Within Sympathomimetic Amine Classes

Propylhexedrine (B1218579) is classified as a sympathomimetic amine and shares a core structural framework with other compounds in this class, most notably methamphetamine. psychonautwiki.org The key structural distinction lies in the substitution of the phenyl group found in methamphetamine with a cyclohexane (B81311) ring in propylhexedrine. psychonautwiki.orgresearchgate.net This modification significantly influences the compound's pharmacological profile.

The presence of the alicyclic cyclohexane ring, in place of an aromatic phenyl ring, reduces the lipophilicity of the molecule. This structural change is believed to contribute to its reduced ability to cross the blood-brain barrier compared to amphetamine, resulting in less pronounced central nervous system effects. psychonautwiki.org

From a pharmacological standpoint, propylhexedrine acts as an α-adrenergic agonist. wikipedia.orgsmolecule.com This mechanism of action involves the constriction of blood vessels, which in the nasal passages, leads to a reduction in swelling and congestion. wikipedia.orgsmolecule.com At a cellular level, it influences the release of neurotransmitters such as norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576). wikipedia.orgnih.gov

Contemporary Research Significance and Scope for Propylhexedrine Hydrochloride Investigations

Adrenergic Receptor Agonism and Vasoconstrictive Effects of this compound

The most recognized therapeutic application of propylhexedrine is as a nasal decongestant, an effect directly linked to its interaction with adrenergic receptors. This agonism leads to the constriction of blood vessels, particularly in the nasal mucosa. pediatriconcall.comnih.govncats.io

Propylhexedrine functions as an alpha-adrenergic agonist. pediatriconcall.comnih.govhmdb.ca By stimulating alpha-adrenergic receptors located on the smooth muscle of arterioles in the nasal passages, it causes localized vasoconstriction. pediatriconcall.comnih.gov This narrowing of the blood vessels reduces blood flow and swelling, thereby alleviating nasal congestion. pediatriconcall.comwikipedia.org The molecule is known to be an agonist of alpha-adrenergic receptors, which accounts for its efficacy as a topical vasoconstrictor. ncats.io

In addition to its alpha-adrenergic activity, propylhexedrine also demonstrates weak direct agonist activity at beta-adrenergic receptors. nih.govutkaluniversity.ac.in While its effects on alpha-receptors are more pronounced and central to its vasoconstrictive properties, interactions with beta-receptors contribute to its broader sympathomimetic profile. drugs.com In cardiac tissues, stimulation of beta-1 adrenergic receptors can lead to positive chronotropic (heart rate) and inotropic (contractility) effects. drugs.com

Monoamine Neurotransmitter System Modulation by this compound

Beyond direct receptor stimulation, propylhexedrine significantly alters the dynamics of monoamine neurotransmitters. drugbank.com It acts as a releasing agent and transporter modulator, which is the basis for its effects on the central nervous system. nih.govwikipedia.org

Propylhexedrine is classified as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.orgiiab.me It prompts the release of these neurotransmitters from presynaptic neurons. nih.govdrugbank.comlagunatreatment.com This action is accomplished by causing the norepinephrine transporter (NET) and the dopamine transporter (DAT) to reverse their direction of flow, moving the neurotransmitters from the neuron's cytoplasm into the synapse. nih.govnih.govdrugbank.com This mechanism is similar to that of other stimulants like amphetamines. The (S)-isomer, or levopropylhexedrine, is considered the more biologically active isomer in this regard. wikipedia.org

Propylhexedrine also induces the reversal of the serotonin transporter (SERT), leading to the release of serotonin (5-HT). nih.govnih.govdrugbank.com However, its potency at the serotonin transporter is considerably lower than its activity at the norepinephrine and dopamine transporters. Therefore, its effects related to serotonin release are less significant compared to its primary actions on norepinephrine and dopamine systems. lagunatreatment.com

A key aspect of propylhexedrine's mechanism is its antagonism of the Vesicular Monoamine Transporter 2 (VMAT2). nih.govhmdb.cadrugbank.com VMAT2 is responsible for transporting monoamines from the cytoplasm into synaptic vesicles for storage. By inhibiting VMAT2, propylhexedrine disrupts this storage process, which increases the cytoplasmic concentration of monoamines and facilitates their further release into the synapse. hmdb.canih.govdrugbank.com Propylhexedrine is recognized as a potent VMAT2 ligand and antagonist. drugbank.comdrugbank.com

Data on Monoamine Transporter Interactions

Specific binding affinity data (e.g., Ki or IC50 values) for propylhexedrine is not consistently available in publicly accessible literature, which often describes its effects qualitatively.

| Transporter/Receptor | Action | Effect |

| Alpha-Adrenergic Receptors | Agonist pediatriconcall.comncats.io | Vasoconstriction nih.govlagunatreatment.com |

| Beta-Adrenergic Receptors | Weak Agonist nih.govutkaluniversity.ac.in | Contributes to sympathomimetic effects drugs.com |

| Norepinephrine Transporter (NET) | Releasing Agent wikipedia.orgdrugbank.com | Release of Norepinephrine nih.govlagunatreatment.com |

| Dopamine Transporter (DAT) | Releasing Agent wikipedia.orgdrugbank.com | Release of Dopamine nih.govlagunatreatment.com |

| Serotonin Transporter (SERT) | Releasing Agent nih.govdrugbank.com | Release of Serotonin nih.govlagunatreatment.com |

| Vesicular Monoamine Transporter 2 (VMAT2) | Antagonist nih.govdrugbank.com | Increased cytoplasmic monoamines, enhanced release hmdb.canih.gov |

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Propylhexedrine is recognized as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1). drugbank.comdepmap.org TAAR1 is a G-protein coupled receptor that plays a crucial role in modulating the activity of monoamine neurotransmitter systems. nih.govwikipedia.org Activation of TAAR1 can influence the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. drugbank.comnih.gov

The agonistic action of propylhexedrine at TAAR1 is a key component of its mechanism of action. drugbank.com This interaction contributes to the reversal of the direction of flow for monoamine transporters. drugbank.comnih.gov Consequently, this leads to an increased release of neurotransmitters from the presynaptic neuron into the synaptic cleft. drugbank.compatsnap.com This process is a significant factor in the central and peripheral effects observed with propylhexedrine administration. While direct and extensive research specifically quantifying the binding affinity and functional activity of propylhexedrine at TAAR1 is not as abundant as for other related compounds, its classification as a TAAR1 agonist is established within the scientific literature. drugbank.comdepmap.org

Pharmacodynamic Profiles of this compound

Central Nervous System Stimulant Properties

The central nervous system (CNS) stimulant properties of propylhexedrine are a direct consequence of its ability to increase the synaptic concentrations of dopamine and norepinephrine. patsnap.compatsnap.com This is achieved through multiple actions, including the reversal of monoamine transporters and antagonism of the vesicular monoamine transporter 2 (VMAT2). drugbank.com The laevorotary isomer of racemic propylhexedrine is noted to be the primary contributor to the release of norepinephrine and dopamine in the CNS. nih.gov

The elevated levels of these neurotransmitters lead to increased alertness, reduced fatigue, and heightened physical energy. patsnap.com Animal studies have demonstrated that propylhexedrine administration results in stimulant actions, such as increased locomotor activity. ecddrepository.org In drug-discrimination studies, propylhexedrine has shown the ability to produce complete generalization to amphetamine in monkeys, indicating similar subjective CNS effects. ecddrepository.org However, it is generally considered to possess weaker CNS stimulant effects compared to amphetamine. nih.govecddrepository.orgoup.com Some reports suggest it has approximately one-twelfth the CNS stimulant effect of amphetamines. nih.govoup.comerrxpodcast.com

Peripheral Sympathomimetic Responses

Propylhexedrine elicits more pronounced peripheral sympathomimetic responses compared to its central effects. nih.goverrxpodcast.comresearchgate.net These effects are characteristic of a "fight-or-flight" response and are primarily mediated by the release of norepinephrine, which acts on adrenergic receptors. drugbank.compatsnap.com

The most notable peripheral action is vasoconstriction, the narrowing of blood vessels. patsnap.compatsnap.com This effect is particularly effective in the nasal mucosa, leading to its use as a nasal decongestant. patsnap.compatsnap.comecddrepository.org This vasoconstriction also leads to an increase in blood pressure. drugbank.compatsnap.com Other peripheral effects include an increased heart rate, bronchodilation, and an increase in blood sugar levels. drugbank.com The greater efficacy in producing peripheral adrenergic stimulation compared to its CNS effects is a distinguishing feature of propylhexedrine's pharmacodynamic profile. nih.govresearchgate.net Some sources indicate it has less than one-eighth of the pressor effects of amphetamine. oup.com

Comparative Pharmacodynamics with Structurally Related Compounds

The pharmacodynamic profile of propylhexedrine is often compared with structurally similar compounds like amphetamine and methamphetamine. The key structural difference is the substitution of an aromatic ring in methamphetamine with a cycloalkyl ring in propylhexedrine. researchgate.netnih.gov This modification is believed to contribute to its reduced CNS activity and enhanced peripheral effects. nih.goverrxpodcast.com

Propylhexedrine is consistently reported to have weaker central stimulant effects than amphetamine and methamphetamine. nih.govecddrepository.orgcambridge.org Conversely, it demonstrates more potent peripheral adrenergic stimulation. nih.goverrxpodcast.comresearchgate.netnih.gov This results in more significant cardiovascular effects, such as increased blood pressure and heart rate, relative to its psychoactive effects when compared to amphetamines. errxpodcast.commedscape.comlagunatreatment.com

Table 1: Comparative Pharmacodynamic Properties

| Feature | Propylhexedrine | Amphetamine | Methamphetamine |

|---|---|---|---|

| Primary CNS Effect | Stimulant ecddrepository.org | Potent Stimulant | Potent Stimulant cambridge.org |

| Relative CNS Potency | Lower nih.govecddrepository.orgoup.com | Higher | Higher cambridge.org |

| Primary Peripheral Effect | Vasoconstriction patsnap.compatsnap.com | Vasoconstriction | Vasoconstriction |

| Relative Peripheral Potency | Higher nih.goverrxpodcast.comresearchgate.net | Lower | Lower |

| TAAR1 Agonism | Yes drugbank.comdepmap.org | Yes | Yes |

| Monoamine Release | Norepinephrine, Dopamine patsnap.compatsnap.com | Norepinephrine, Dopamine | Norepinephrine, Dopamine |

Central Nervous System Activation and Behavioral Correlates

This compound functions as a central nervous system (CNS) stimulant. ontosight.airesearchgate.net Its mechanism of action involves the release of key neurotransmitters, including norepinephrine, dopamine, and to a lesser extent, serotonin. nih.govdrugbank.com By binding to and reversing the direction of monoamine transporters, propylhexedrine facilitates the movement of these neurotransmitters from the presynaptic neuron into the synaptic cleft. nih.govpatsnap.com This increased availability of norepinephrine and dopamine in the synapse leads to enhanced stimulation of their respective receptors, resulting in heightened alertness, reduced fatigue, and increased physical energy. patsnap.com The interaction with dopamine receptors is associated with mood elevation, increased motivation, and euphoria. patsnap.com

The behavioral correlates of propylhexedrine-induced CNS activation are similar to those of other stimulants. psychonautwiki.org Users may experience a state of moderate to extreme mental stimulation, characterized by increased focus, enhanced motivation, and thought acceleration. nih.govpsychonautwiki.org Other reported cognitive effects include analysis enhancement, memory enhancement, and increased music appreciation. nih.gov Some individuals may also experience disinhibition and an inflated sense of ego. nih.gov These stimulating effects are often described as being similar to those of amphetamine or methamphetamine. psychonautwiki.org

Neurological Impairment and Associated Pathophysiology

Misuse of propylhexedrine has been linked to significant neurological impairment. nih.gov Reports have documented cases of brainstem dysfunction, transient diplopia, and other neurological deficits following both intravenous and oral misuse of the compound. nih.govcambridge.orgnih.gov

Cases of brainstem dysfunction have been reported, particularly in the context of intravenous propylhexedrine abuse. cambridge.orgnih.govcambridge.org Manifestations of this dysfunction can include transient or persistent focal neurological deficits. cambridge.orgnih.gov Specific signs that have been observed include a depressed gag reflex and paralysis of one side of the tongue. cambridge.orgnih.gov In some instances, these deficits have been long-lasting, persisting for many months after the exposure. cambridge.orgnih.gov

Transient diplopia, or double vision, is another neurological symptom associated with propylhexedrine misuse. cambridge.orgnih.gov This has been reported to occur within seconds of intravenous injection. cambridge.orgnih.gov The exact etiology of propylhexedrine-induced transient diplopia is not fully understood, but it is believed to be related to the drug's effects on the cranial nerves that control eye movement. nih.gov One reported case involved a right-internuclear ophthalmoplegia, a disorder of conjugate lateral gaze. cambridge.orgnih.gov The vasoconstrictive properties of propylhexedrine, potentially exacerbated by the low pH of illicitly prepared solutions, may contribute to ischemic or biochemical disruption of brainstem function, leading to diplopia. cambridge.org

A significant pathophysiological mechanism underlying the neurological damage associated with propylhexedrine is believed to be cerebral vasospasm leading to vasogenic edema. nih.govelsevierpure.comdp.tech Propylhexedrine is a potent vasoconstrictor. drugbank.comlagunatreatment.com This intense constriction of cerebral blood vessels can lead to a breakdown of the blood-brain barrier, allowing fluid to leak into the brain tissue and causing vasogenic edema. nih.govelsevierpure.com This mechanism is supported by findings from magnetic resonance imaging (MRI) in individuals who have misused propylhexedrine. nih.govelsevierpure.com

Magnetic Resonance Imaging (MRI) has been instrumental in visualizing the neurological damage associated with propylhexedrine misuse. nih.govelsevierpure.com In a documented case of oral propylhexedrine misuse resulting in neurological symptoms, MRI revealed T2 enhancement indicative of vasogenic edema. nih.govelsevierpure.com The affected areas included the posterior limbs of the internal capsule, extending into the midbrain, cerebellar peduncles, and cerebellar white matter. nih.govelsevierpure.com These findings provide a direct imaging correlate for the clinical presentation of neurological impairment, such as ataxia and dysmetria. nih.govelsevierpure.com

Psychiatric and Cognitive Disturbances Induced by this compound

In addition to its neurological effects, propylhexedrine can induce a range of psychiatric and cognitive disturbances, particularly at higher doses or with prolonged use. wikipedia.orgpsychonautwiki.orgfda.gov These can include severe anxiety, agitation, confusion, paranoia, delusions, and hallucinations. fda.gov Some users have reported experiencing acute psychosis that resembles amphetamine-induced psychosis. nih.govmedscape.com

Cognitive disturbances can also manifest as part of a "comedown" period following the acute effects of the drug. nih.govpsychonautwiki.org This phase is often characterized by cognitive fatigue, depression, irritability, and a suppression of motivation. nih.govpsychonautwiki.org Users may also experience thought deceleration. nih.gov

Data Tables

Table 1: Reported Neurological and Behavioral Effects of this compound

| Category | Effect |

| Central Nervous System Activation | Increased Alertness, Reduced Fatigue, Increased Physical Energy, Euphoria, Increased Focus, Thought Acceleration |

| Neurological Impairment | Brainstem Dysfunction, Transient Diplopia, Ataxia, Dysmetria, Spontaneous Horizontal Nystagmus |

| Psychiatric Disturbances | Anxiety, Agitation, Paranoia, Delusions, Hallucinations, Acute Psychosis |

| Cognitive Disturbances | Analysis Enhancement, Memory Enhancement, Cognitive Fatigue (during comedown), Depression (during comedown), Motivation Suppression (during comedown) |

Table 2: MRI Findings in a Case of Propylhexedrine-Induced Neurological Injury

| MRI Finding | Location of Abnormality |

| T2 Enhancement (Vasogenic Edema) | Right posterior limbs of the internal capsule |

| Midbrain | |

| Cerebellar peduncles | |

| Cerebellar white matter |

Psychosis and Delusional States

The use of propylhexedrine has been associated with stimulant-induced psychosis, a condition characterized by a break with reality. nih.govpsychonautwiki.org This state can manifest with symptoms such as paranoia, delusions, and hallucinations. nih.gov Case reports dating back to the 1970s have documented instances of acute psychosis following propylhexedrine use that is reminiscent of amphetamine psychosis. nih.govnih.gov

Research and case studies have consistently identified psychosis as a potential consequence of propylhexedrine intoxication. drugbank.comnih.govfda.gov These psychotic episodes are a significant component of the drug's neurotoxicity. nih.gov The neurobiological underpinnings of this effect are thought to be related to the excessive release of dopamine, a neurotransmitter heavily implicated in psychotic states. patsnap.com A review of medical literature indicates that psychosis is a frequently reported adverse event, particularly in cases of oral or intravenous use. fda.gov In some instances, individuals have developed acute brief psychosis with symptoms like extreme aggression and paranoia. jscimedcentral.com

Agitation and Confusion

Agitation and confusion are among the most commonly reported symptoms of propylhexedrine overdose and misuse. fda.govwikipedia.org The FDA has explicitly listed both agitation and confusion as key signs of propylhexedrine toxicity for which immediate medical attention should be sought. fda.govfda.govihs.govcompletefamilycareny.com

Data from U.S. poison control centers reveal that agitation is a frequent clinical effect observed in cases of propylhexedrine abuse. fda.gov These symptoms are consistent with the overstimulation of the central nervous system caused by the drug. pharmacompass.com The physiological and psychological effects of propylhexedrine can resemble a "fight-or-flight" response, which includes heightened states of alertness that can escalate to severe agitation. nih.gov Case reports and observational studies further corroborate that agitation and confusion are common presentations in emergency departments related to propylhexedrine use. fda.gov

Hallucinatory Phenomena

Hallucinations are a well-documented neurotoxic effect of propylhexedrine. fda.govwikipedia.org These can be auditory, visual, or tactile in nature. en-academic.com The experience of tactile hallucinations, such as the sensation of insects crawling on or under the skin (formication), has been reported. en-academic.com The FDA's warnings about propylhexedrine specifically mention hallucinations as a serious symptom requiring emergency medical intervention. fda.govihs.govcompletefamilycareny.com

Case reports have detailed instances where individuals experienced significant visual hallucinations. jscimedcentral.com The development of hallucinatory phenomena is often linked to a state of stimulant-induced psychosis. nih.gov Prolonged use and sleep deprivation can also contribute to a temporary state where an individual may experience a range of hallucinations. en-academic.com

Paranoia and Anxiety Disorders

Severe anxiety and paranoia are prominent psychiatric adverse effects associated with propylhexedrine. fda.govfda.govwikipedia.org The FDA has repeatedly warned that paranoia is a serious mental health problem that can arise from the misuse of this substance. fda.govfda.gov These symptoms can be severe enough to necessitate hospitalization. fda.gov

Stimulant-induced psychosis often includes marked paranoia as a key feature. nih.gov The anxiogenic effects can be part of a "comedown" phase after prolonged use, characterized by anxiety, irritability, and depression. nih.gov Case studies have described patients presenting with significant paranoia following the ingestion of propylhexedrine. jscimedcentral.com The sympathomimetic effects of the drug, which lead to increased heart rate and blood pressure, can also contribute to feelings of panic and anxiety. en-academic.com

Data on Neurotoxic Effects

The following table summarizes the neurotoxic effects of this compound as reported in various sources.

| Neurotoxic Effect | Reported Symptoms | Key Findings |

| Psychosis and Delusional States | Delusions, paranoia, symptoms similar to amphetamine psychosis. nih.govpsychonautwiki.org | Documented in case reports since the 1970s. nih.govnih.gov A known sign of acute overdosage. drugbank.com |

| Agitation and Confusion | Severe agitation, confusion. fda.govfda.gov | Among the most commonly reported side effects in cases of abuse and misuse. fda.govwikipedia.org |

| Hallucinatory Phenomena | Visual, auditory, and tactile hallucinations. en-academic.com | A primary symptom prompting emergency medical attention. ihs.govcompletefamilycareny.com |

| Paranoia and Anxiety Disorders | Severe anxiety, paranoia, panic. wikipedia.orgen-academic.com | A key feature of stimulant-induced psychosis and a recognized danger of misuse. nih.govfda.gov |

Toxicological Profiles of Propylhexedrine Hydrochloride

Cardiovascular System Toxicity of Propylhexedrine (B1218579) Hydrochloride

The cardiovascular toxicity of propylhexedrine hydrochloride is a significant concern, with numerous reports of severe adverse events. The U.S. Food and Drug Administration (FDA) has issued warnings regarding the abuse and misuse of propylhexedrine, which can lead to serious heart problems, including fast or abnormal heart rhythm, high blood pressure, and paranoia, potentially resulting in hospitalization, disability, or death fda.govgovdelivery.comimmattersacp.org.

Propylhexedrine induces hypertension primarily through its action as an alpha-adrenergic agonist, causing vasoconstriction (constriction of arterial walls) drugbank.compoison.org. This action is similar to the physiological "fight-or-flight" response triggered by epinephrine (B1671497) drugbank.com. The drug causes the release of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), which further contributes to its pressor effects drugbank.comlagunatreatment.com. The increased vascular resistance resulting from vasoconstriction leads to a rise in blood pressure. Long-term misuse can lead to sustained hypertension fda.gov.

Rapid heart rate (tachycardia) and abnormal heart rhythms (arrhythmias) are commonly reported adverse effects of propylhexedrine misuse fda.govforbes.comaap.org. The stimulant effects of the drug on the central nervous system and its sympathomimetic properties lead to an increased heart rate drugbank.comnih.gov. In cases of overdose, these effects can be severe and life-threatening fda.govaap.org. Long-term use has been associated with cardiac arrhythmias forbes.comaap.org.

Cases of myocardial infarction (heart attack) and cardiac ischemia have been documented following propylhexedrine abuse fda.govresearchgate.netnih.govcambridge.orgoup.com. The intense vasoconstriction and increased heart rate can lead to a mismatch in myocardial oxygen supply and demand, resulting in ischemia and potential infarction poison.org. Swallowing the contents of a single propylhexedrine inhaler has been reported to cause heart attacks in both adults and children poison.org.

A significant and serious complication of chronic propylhexedrine abuse, particularly via intravenous injection, is the development of pulmonary hypertension and pulmonary vascular disease researchgate.netnih.govcambridge.orgjodrugs.com. Postmortem examinations of individuals who died from intravenous propylhexedrine abuse frequently reveal pulmonary edema, foreign body granulomas, fibrosis, and evidence of pulmonary hypertension nih.gov. Right ventricular hypertrophy, a consequence of pulmonary hypertension, was present in nine of twelve subjects in one study of deaths related to intravenous propylhexedrine abuse nih.gov. The exact mechanism is thought to be related to direct toxic effects on the pulmonary vasculature and the introduction of foreign particles from the inhaler contents when injected intravenously nih.gov.

The combination of severe hypertension, tachycardia, and potential direct cardiotoxic effects can lead to acute cardiac overload and heart failure fda.gov. Chronic intravenous abuse has been reported to result in severe left ventricular hypertrophy consistent with congestive cardiomyopathy jodrugs.com.

Table 1: Cardiovascular Toxicities Associated with this compound

| Toxicological Effect | Description |

| Hypertension | Elevation in blood pressure due to vasoconstriction. |

| Tachycardia | Abnormally rapid heart rate. |

| Arrhythmias | Irregular heart rhythms. |

| Myocardial Infarction | Heart attack resulting from interruption of blood supply to the heart muscle. |

| Cardiac Ischemia | Reduced blood flow and oxygen to the heart muscle. |

| Pulmonary Hypertension | High blood pressure in the arteries of the lungs. |

| Acute Cardiac Overload | Sudden strain on the heart leading to an inability to pump effectively. |

| Heart Failure | The heart's inability to pump blood adequately to meet the body's needs. |

Pulmonary System Complications of this compound

In addition to cardiovascular effects, this compound can cause significant damage to the pulmonary system. Intravenous abuse is particularly associated with severe pulmonary complications. These can include pulmonary foreign body granulomas, pulmonary edema, and diffuse fibrosis jodrugs.com. The injection of dissolved inhaler contents introduces particulate matter into the bloodstream, which can become lodged in the small blood vessels of the lungs, leading to inflammation, scarring, and the formation of granulomas nih.govnih.gov. Lung injury is also thought to be a consequence of the high blood pressure induced by the drug poison.org.

Table 2: Pulmonary Complications Associated with this compound

| Complication | Description |

| Pulmonary Edema | Excess fluid in the lungs. |

| Foreign Body Granulomas | A mass of immune cells that forms in response to a foreign substance. |

| Diffuse Fibrosis | Widespread scarring of the lung tissue. |

Pulmonary Edema Development

Cases of propylhexedrine toxicity are frequently marked by the development of pulmonary edema. nih.govoup.com This condition, characterized by the accumulation of fluid in the lungs, can arise from the intense vasoconstrictive and hypertensive effects of the drug. nih.govforbes.com The abuse of propylhexedrine, particularly through intravenous injection, has been associated with sudden death where postmortem examinations often reveal pulmonary edema. nih.gov In a fatal case involving the co-ingestion of propylhexedrine and mitragynine, bilateral pulmonary edema was a significant finding at autopsy. oup.com The sympathomimetic properties of propylhexedrine lead to a rapid increase in blood pressure, which can damage the delicate blood vessels in the lungs, causing fluid to leak into the alveolar spaces and impairing gas exchange. poison.org

"Shock Lung" Syndrome

The severe pulmonary distress observed in propylhexedrine intoxication can be likened to "shock lung" syndrome, a term historically used to describe acute respiratory distress syndrome (ARDS). This syndrome involves widespread inflammation in the lungs, leading to impaired oxygenation of the blood. Chronic intravenous abuse of propylhexedrine has been linked to the development of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. nih.govnih.gov This sustained pressure can lead to right ventricular hypertrophy and eventually heart failure. nih.gov Postmortem findings in individuals who have died from intravenous propylhexedrine abuse often include not only pulmonary edema but also foreign body granulomas and fibrosis within the lungs, further contributing to respiratory compromise. nih.gov

Mechanisms of Fatal Intoxication and Overdose

Fatalities associated with propylhexedrine are often a result of its potent stimulant effects on the cardiovascular and central nervous systems. nih.govforbes.com The mechanisms of death can include myocardial infarction, heart failure, and pulmonary hypertension. jodrugs.com

Postmortem toxicological analyses in cases of fatal propylhexedrine overdose have provided data on the concentrations of the drug in various biological samples. These findings are crucial for understanding the levels associated with lethality. In a notable case of a death involving the co-ingestion of propylhexedrine and mitragynine, the following concentrations of propylhexedrine were reported:

| Biological Sample | Propylhexedrine Concentration |

| Heart Blood | 1.74 mg/L |

| Urine | 51.96 mg/L |

| Liver | 16.29 mg/kg |

| Vitreous Humor | 1.96 mg/L |

| Kidney | 11.25 mg/kg |

| Heart | 5.48 mg/kg |

| Spleen | 7.78 mg/kg |

| Lung | 7.37 mg/kg |

| Bile | 11.31 mg/L |

Data from a case report of a fatal co-ingestion of propylhexedrine and mitragynine. oup.com

These concentrations are significantly higher than therapeutic levels and demonstrate the extensive distribution of the drug throughout the body in fatal cases. nih.gov

The toxicity of propylhexedrine can be significantly exacerbated when it is co-ingested with other psychoactive substances. The U.S. Food and Drug Administration (FDA) has noted that a majority of deaths involving propylhexedrine abuse occurred in combination with other substances. forbes.comfda.gov Common co-ingestants include opioids, benzodiazepines, and other stimulants. fda.gov

In one documented fatality, propylhexedrine was found in combination with mitragynine, the primary psychoactive alkaloid in kratom. oup.com The decedent's urine also tested positive for acetaminophen, morphine, and promethazine. oup.com The interaction between propylhexedrine and other central nervous system depressants, such as opioids and benzodiazepines, can be particularly dangerous, potentially leading to enhanced respiratory depression and cardiovascular effects. fda.gov The co-ingestion of multiple stimulants can also lead to a synergistic increase in sympathomimetic effects, heightening the risk of a hypertensive crisis, cardiac arrhythmias, and other life-threatening cardiovascular events. youtube.com

Synthesis and Chemical Transformations of Propylhexedrine Hydrochloride

Common Synthetic Pathways for Propylhexedrine (B1218579) Hydrochloride

Propylhexedrine, a cycloalkylamine, can be synthesized through various methods, primarily involving the modification of existing molecules or the construction of the carbon skeleton followed by amination.

Catalytic Hydrogenation of Methamphetamine Derivatives

A prevalent method for synthesizing propylhexedrine is through the catalytic hydrogenation of methamphetamine. This process effectively transforms the aromatic phenyl group of methamphetamine into a cyclohexyl moiety, thereby converting the phenethylamine (B48288) structure into a cycloalkylamine. wikipedia.org The reaction is typically carried out using a catalyst such as Adams' catalyst (platinum dioxide).

The general reaction is as follows: Methamphetamine + H₂ (in the presence of a catalyst) → Propylhexedrine

While specific conditions for the hydrogenation of methamphetamine to propylhexedrine are proprietary, analogous reactions provide insight into the likely parameters. For instance, the catalytic hydrogenation of related compounds often employs catalysts like palladium on carbon (Pd/C) under hydrogen pressure.

Table 1: Illustrative Catalytic Hydrogenation Conditions (based on analogous reactions)

| Parameter | Condition |

| Catalyst | Adams' catalyst (PtO₂) or Palladium on Carbon (Pd/C) |

| Hydrogen Pressure | Typically elevated, e.g., 50-55 psi |

| Solvent | Water or other suitable solvents |

| Temperature | Room temperature |

| Reaction Time | Several hours |

This pathway is advantageous as it starts from a readily available precursor. However, it necessitates careful control of reaction conditions to ensure complete reduction of the aromatic ring without cleaving other bonds in the molecule.

Reductive Amination of Cyclohexylacetone (B95054)

Another significant synthetic route is the reductive amination of cyclohexylacetone. This method builds the propylhexedrine molecule by forming the amine group on a pre-existing cyclohexyl framework. The process involves the reaction of cyclohexylacetone with methylamine (B109427) to form an intermediate imine, which is then reduced to the secondary amine, propylhexedrine. wikipedia.org

A common reducing agent for this reaction is an aluminum-mercury amalgam in the presence of a hydrogen source. wikipedia.org

The two-step process can be summarized as:

Cyclohexylacetone + Methylamine → Intermediate Imine

Intermediate Imine + Reducing Agent → Propylhexedrine

Table 2: Reagents for Reductive Amination of Cyclohexylacetone

| Reactant/Reagent | Function |

| Cyclohexylacetone | Carbonyl-containing precursor |

| Methylamine | Source of the amine group |

| Aluminum-mercury amalgam | Reducing agent for the imine intermediate |

| Hydrogen source | Provides hydrogen for the reduction |

This method is a classic example of C-N bond formation and is widely used in the synthesis of various amines.

Stereoselective Synthesis of Levopropylhexedrine

Propylhexedrine is a chiral compound, with the (S)-enantiomer, levopropylhexedrine, being the more biologically active isomer. wikipedia.org Consequently, stereoselective synthesis methods are of significant interest. One such method involves the Wenker synthesis to create an intermediate aziridine (B145994), which is then subjected to catalytic hydrogenation to yield enantiopure levopropylhexedrine. wikipedia.org

The Wenker synthesis traditionally involves the conversion of a beta-amino alcohol to an aziridine using sulfuric acid. wikipedia.org More contemporary and milder variations of this synthesis have been developed to improve yields and substrate scope. organic-chemistry.orgresearchgate.net

The stereoselective synthesis can be outlined as follows:

Wenker Synthesis: A suitable chiral amino alcohol precursor is treated to form a chiral aziridine intermediate.

Catalytic Hydrogenation: The resulting aziridine is hydrogenated to open the ring and produce levopropylhexedrine.

Another approach mentioned in the literature is the synthesis of (S)-propylhexedrine from dextro-methamphetamine, indicating that the chirality of the final product can be derived from a chiral starting material. psychonautwiki.org

Hydrochloride Salt Formation and Crystallization

The freebase form of propylhexedrine is a volatile, oily liquid at room temperature. wikipedia.org To improve its stability and handling properties, it is converted into a salt, most commonly the hydrochloride salt.

Reaction Conditions and Purity Considerations

Propylhexedrine hydrochloride is formed by reacting the freebase with hydrochloric acid. psychonautwiki.org This acid-base reaction results in a stable, crystalline solid that is soluble in water. wikipedia.org

The purity of the final product is of utmost importance. The hydrochloride salt of propylhexedrine typically presents as a clear to off-white crystalline substance. wikipedia.org The color can sometimes be off-brown. wikipedia.org

Table 3: Solubility of this compound

| Solvent | Solubility |

| Water | Readily soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Ether | Sparingly soluble |

Crystallization is a key step in the purification of this compound. The choice of solvent is critical, and the process often involves dissolving the crude salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. Techniques such as slow evaporation of a solution can also be employed.

Racemization Prevention Strategies

Given the stereocenter in propylhexedrine, preventing racemization during synthesis and purification is crucial, especially when the desired product is a single enantiomer. Racemization can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.

One primary strategy to obtain an enantiomerically pure product is through chiral resolution . This involves separating a racemic mixture of propylhexedrine into its individual d- and l-enantiomers. This can be achieved by reacting the racemic amine with a chiral acid, such as tartaric acid, malic acid, or mandelic acid, to form diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net U.S. patent literature describes the use of "neutral" tartaric acid salts, which refers to a 2:1 molar ratio of the amine to the acid, and highlights the importance of seeding the solution to initiate crystallization of the desired diastereomeric salt. researchgate.net

In addition to resolution, racemization can be minimized during the synthesis itself by:

Employing mild reaction conditions: Avoiding high temperatures and extreme pH levels can help preserve the stereochemical integrity of the molecule.

Using chiral catalysts or auxiliaries: In stereoselective syntheses, these can direct the reaction to form predominantly one enantiomer.

Careful selection of reagents and solvents: Certain reagents and solvents can promote racemization, so their choice is a critical consideration.

Hydrate Formation and Dissolution Kinetics of this compound

This compound exists as a crystalline solid. wikipedia.orgcaymanchem.comlgcstandards.com While it is known to be soluble in water, specific studies detailing the formation of hydrates and the kinetics of its dissolution are not extensively documented in publicly available scientific literature. wikipedia.org The dissolution process is crucial for the bioavailability of a substance. For a hydrochloride salt like propylhexedrine HCl, dissolution in aqueous media involves the dissociation of the salt into the protonated amine and chloride ions.

To provide a clearer, though generalized, picture, the table below outlines the solubility of this compound in various solvents, which can indirectly inform its dissolution characteristics.

Table 1: Solubility of this compound

| Solvent | Solubility |

|---|---|

| Water | Soluble wikipedia.org |

| Ethanol | 20 mg/mL caymanchem.com |

| Methanol | 1 mg/mL caymanchem.com |

| Dimethylformamide (DMF) | 20 mg/mL caymanchem.com |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL caymanchem.com |

This table is interactive. Users can sort and filter the data.

Chemical Reactivity and Degradation Pathways of this compound

The chemical reactivity and degradation of this compound are primarily centered around its secondary amine functionality and the cyclohexyl moiety. These reactions can occur through metabolic processes in vivo or through chemical transformations in vitro.

Oxidative Processes and Metabolite Formation (e.g., Cyclohexylacetone, 4-Hydroxypropylhexedrine)

The metabolism of propylhexedrine involves several oxidative pathways, leading to the formation of various metabolites. The primary routes of metabolism include N-demethylation, C-oxidation (hydroxylation), and N-oxidation. These processes are typically catalyzed by cytochrome P450 enzymes in the liver.

Key metabolites that have been identified include:

Norpropylhexedrine: Formed via N-demethylation, where the methyl group attached to the nitrogen is removed.

4-Hydroxypropylhexedrine: Results from the hydroxylation of the cyclohexyl ring at the 4-position. This is a common metabolic pathway for cyclic alkanes.

Cyclohexylacetone: This metabolite is formed through oxidative deamination of the propylhexedrine molecule.

Cyclohexylacetoxime: Another metabolite that can be formed during the metabolic cascade.

The formation of these metabolites represents the body's mechanism to increase the polarity of the drug, facilitating its excretion.

Table 2: Major Oxidative Metabolites of Propylhexedrine

| Metabolite | Metabolic Pathway |

|---|---|

| Norpropylhexedrine | N-demethylation |

| 4-Hydroxypropylhexedrine | C-oxidation (Hydroxylation) |

| Cyclohexylacetone | Oxidative deamination |

This table is interactive. Users can sort and filter the data.

Reductive Transformations

Specific information regarding the reductive transformations of this compound is not well-documented in the available literature. In principle, the secondary amine and the cyclohexyl ring are relatively stable to reduction under typical biological conditions. However, synthetic routes can involve reductive processes. For instance, one of the synthesis methods for propylhexedrine involves the reductive amination of cyclohexylacetone.

Substitution Reactions Involving the Amine Moiety

The secondary amine group in propylhexedrine is a nucleophilic center and can undergo various substitution reactions. These reactions are characteristic of secondary amines and include alkylation, acylation, and reaction with carbonyl compounds to form enamines.

N-Alkylation: The hydrogen on the nitrogen can be replaced by an alkyl group. This reaction typically requires an alkylating agent (e.g., an alkyl halide) and a base to neutralize the formed acid.

N-Acylation: Propylhexedrine can react with acylating agents such as acid chlorides or anhydrides to form N-amides.

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines, which are compounds with a double bond adjacent to the nitrogen atom.

While these are theoretically possible reactions for the amine moiety of propylhexedrine, specific examples of these substitution reactions being carried out on propylhexedrine are not detailed in the reviewed scientific literature. These reactions are fundamental in organic chemistry and would be expected to occur with propylhexedrine under appropriate laboratory conditions.

Analytical Methodologies for Propylhexedrine Hydrochloride Detection and Quantification

Chromatographic Separation Techniques for Propylhexedrine (B1218579) Hydrochloride

Chromatography is the cornerstone of modern analytical chemistry for separating complex mixtures. For propylhexedrine hydrochloride, several chromatographic techniques coupled with mass spectrometry or other detectors are utilized to achieve reliable identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like propylhexedrine. Due to its high specificity, it is often considered a "gold standard" in forensic substance identification. For the analysis of propylhexedrine, derivatization is typically required to improve its chromatographic properties and sensitivity.

Quantitative analysis is often achieved by monitoring selected ions of the derivatized propylhexedrine. For instance, in the case of the heptafluorobutyryl derivative, specific mass-to-charge ratio (m/z) ions are monitored for both the analyte and an internal standard to ensure accurate quantification. sielc.com One study reported the use of selected ion monitoring (SIM) for the propylhexedrine heptafluorobutyryl derivative with quantitation based on the ion at m/z 254. sielc.com

| Parameter | Condition |

|---|---|

| GC Column | J&W DB-5MS (20 m x 0.18-mm i.d. x 0.18 µm) sielc.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min sielc.com |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 70°C, ramped to 280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (HFB derivative) | m/z 254 (quantitation), 210, 182 sielc.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical and toxicological analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS. researchgate.net This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, making it ideal for analyzing complex biological matrices with minimal sample preparation.

While specific validated methods for this compound using LC-MS/MS are not extensively detailed in publicly available literature, the general approach for sympathomimetic amines is well-established. Analysis is typically performed using a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Detection is achieved using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. researchgate.net

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 or Biphenyl |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a versatile and widely accessible technique for the quantitative analysis of pharmaceuticals. While not as sensitive or specific as mass spectrometric methods, HPLC-UV can be a reliable and cost-effective option for certain applications.

For the analysis of propylhexedrine, a reversed-phase HPLC method would typically be employed. The separation would be achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.gov Detection by UV is possible, although the chromophore of propylhexedrine is not particularly strong, which may limit sensitivity. The choice of detection wavelength is a critical parameter to optimize for maximum sensitivity.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in the analytical workflow, aiming to isolate this compound from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for instrumental analysis.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For GC-MS analysis of propylhexedrine, derivatization is essential to increase its volatility and thermal stability, as well as to improve its chromatographic separation and mass spectrometric detection.

A common derivatizing agent for propylhexedrine and other sympathomimetic amines is heptafluorobutyric anhydride (B1165640) (HFBA). sielc.com The reaction involves the acylation of the secondary amine group of propylhexedrine to form the heptafluorobutyryl (HFB) derivative. This derivative is more volatile and produces characteristic fragment ions in the mass spectrometer, which aids in its identification and quantification. The derivatization is typically carried out by heating the sample extract with HFBA and a solvent like ethyl acetate. sielc.com

The choice of extraction method depends on the nature of the biological matrix. Liquid-liquid extraction (LLE) is a commonly employed technique for the isolation of propylhexedrine from various biological specimens.

Blood, Urine, and Tissue: A general LLE procedure for these matrices involves basifying the sample with a strong base, such as potassium hydroxide, to convert the this compound salt into its free base form. sielc.com The free base is more soluble in organic solvents and can be extracted using a non-polar solvent like n-butyl chloride. sielc.com The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for derivatization and analysis. For tissue samples, homogenization is required prior to extraction. sielc.com

Vitreous Humor: Vitreous humor is a valuable postmortem specimen due to its relative isolation and stability. shimadzu.com The gelatinous nature of vitreous humor may require a liquefaction step before extraction, which can be achieved through mechanical means or enzymatic digestion. shimadzu.com Following liquefaction, extraction procedures similar to those used for blood can be applied. Propylhexedrine has been shown to distribute into the vitreous humor at concentrations comparable to those found in blood. sielc.com

| Step | Procedure |

|---|---|

| 1. Sample Preparation | Use 2 mL of blood or urine, or 2 g of homogenized tissue. sielc.com |

| 2. Basification | Add concentrated potassium hydroxide. sielc.com |

| 3. Extraction | Add 5 mL of n-butyl chloride and mix for 20 minutes. sielc.com |

| 4. Separation | Centrifuge to separate the organic and aqueous layers. sielc.com |

| 5. Evaporation | Transfer the organic layer and evaporate to dryness under nitrogen. sielc.com |

| 6. Reconstitution/Derivatization | Reconstitute the residue for analysis or proceed with derivatization. sielc.com |

Forensic and Toxicological Application of Analytical Methods

Analytical methodologies for the detection and quantification of this compound are critical in forensic and toxicological investigations. These methods are applied to various biological specimens, including blood, urine, and tissues, to determine the presence and concentration of the compound in cases of suspected overdose, driving under the influence (DUI), and post-mortem examinations. oup.comdp.tech

Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the analysis of propylhexedrine in forensic casework. oup.com In post-mortem investigations, for instance, GC-MS can be used to quantify the compound in various tissues to establish its distribution in the body. A common procedure involves a liquid-liquid extraction of the compound from the biological matrix, followed by derivatization to enhance its volatility and chromatographic properties. oup.com For example, heptafluorobutyric anhydride can be used as a derivatizing agent. oup.com The analysis is then performed using GC-MS in the selected ion monitoring (SIM) mode, which provides high sensitivity and specificity by monitoring characteristic ions of the derivatized compound. oup.com

In one published case report of a fatality attributed to propylhexedrine toxicity, quantitative analysis was performed on various post-mortem specimens using a validated GC-MS method. oup.com The results revealed significant concentrations of the compound, highlighting its distribution throughout the body. oup.com

Table 1: Post-mortem Tissue Distribution of Propylhexedrine

Concentrations of propylhexedrine detected in various biological samples in a forensic case study. oup.com

| Specimen | Propylhexedrine Concentration |

|---|---|

| Heart Blood | 1.74 mg/L |

| Urine | 51.96 mg/L |

| Vitreous Humor | 1.96 mg/L |

| Liver | 16.29 mg/kg |

| Kidney | 11.25 mg/kg |

| Spleen | 7.78 mg/kg |

| Heart | 5.48 mg/kg |

In addition to GC-MS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as another powerful tool in forensic toxicology for the analysis of propylhexedrine. oup.com LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation compared to GC-MS, as derivatization is typically not necessary. bts.gov In a case of oral misuse leading to neurological deficits, the presence of propylhexedrine in blood was confirmed using liquid chromatography quadrupole time-of-flight mass spectrometry, demonstrating the utility of high-resolution mass spectrometry in clinical and forensic toxicology. dp.tech The interpretation of post-mortem drug concentrations requires careful consideration due to the phenomenon of post-mortem redistribution, where drug concentrations can change in different parts of the body after death. nih.govnih.gov

Isomer-Specific Analytical Approaches for this compound

Propylhexedrine is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. wikipedia.org These are designated as (S)-propylhexedrine (also known as levopropylhexedrine) and (R)-propylhexedrine (dextropropylhexedrine). wikipedia.org The commercially available form of propylhexedrine is typically a racemic mixture, containing equal amounts of both the (R)- and (S)-isomers. wikipedia.org Since enantiomers can exhibit different pharmacological activities, analytical methods capable of separating and quantifying the individual isomers are important. wikipedia.orgnih.gov

The separation of enantiomers, known as chiral separation, requires a chiral environment that allows for differential interaction with each isomer. wvu.edu This is most commonly achieved using chromatographic techniques. jiangnan.edu.cn High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary methods for chiral separations in analytical chemistry. jiangnan.edu.cnnih.gov

These techniques rely on the use of a chiral stationary phase (CSP) or a chiral additive to the mobile phase. nih.govwvu.edu A CSP is a chromatographic packing material that is itself chiral. When a racemic mixture passes through a column packed with a CSP, the two enantiomers interact with the stationary phase differently, leading to different retention times and thus their separation. nih.gov There are numerous types of commercially available CSPs, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases being widely used for a broad range of compounds. nih.gov

For propylhexedrine, an amine, a polysaccharide-based or a crown ether-based CSP could be effective for separation via HPLC. nih.gov Alternatively, indirect methods can be used where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. wvu.edu Capillary electrophoresis (CE) is another powerful technique for chiral separations, where a chiral selector, such as a cyclodextrin (B1172386), is added to the background electrolyte to facilitate the separation of the enantiomers. wvu.edunih.gov

Table 2: Principles of Isomer-Specific Analytical Techniques

Overview of common analytical approaches for the separation of chiral compounds like propylhexedrine. nih.govwvu.edujiangnan.edu.cn

| Technique | Principle of Separation | Key Component |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction (adsorption, inclusion, etc.) between enantiomers and a chiral stationary phase. | Chiral Stationary Phase (CSP) (e.g., polysaccharide, cyclodextrin-based). |

| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers between the mobile phase and a chiral stationary phase. Often requires derivatization to increase volatility. | Chiral Stationary Phase (CSP) (e.g., cyclodextrin derivatives). |

| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for differential interaction with a CSP. Offers fast and efficient separations. | Chiral Stationary Phase (CSP). |

| Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed between enantiomers and a chiral selector in the background electrolyte. | Chiral Selector (e.g., cyclodextrins, crown ethers) added to the buffer. |

| Indirect Methods (GC/HPLC) | Chemical reaction of the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Chiral Derivatizing Agent. |

Abuse Potential, Epidemiology, and Public Health Implications of Propylhexedrine Hydrochloride

Historical Overview of Propylhexedrine (B1218579) Hydrochloride Abuse Patterns

Propylhexedrine was introduced in 1949 as a substitute for amphetamine sulfate (B86663) in nasal inhalers. The change was prompted by widespread abuse of amphetamine extracted from these inhalers, which led to reports of psychosis and sudden death tandfonline.compoison.orgnih.gov. Despite being a structural analogue of amphetamine, propylhexedrine was initially perceived to have a better safety profile wikiwand.comnih.gov.

However, reports of propylhexedrine abuse began to surface in the medical literature, with the first case of acute psychosis reminiscent of amphetamine psychosis reported in New Zealand in 1970 nih.govwikiwand.com. Throughout the 1970s and 1980s, numerous case reports of its abuse emerged in American literature nih.govwikiwand.com. Despite a surge in the use of other stimulants like cocaine and methamphetamine during this period, early analysis suggested that propylhexedrine abuse did not pose a significant public health concern at that time nih.govwikiwand.com. However, concerns about its abuse potential grew, leading to a review by the WHO Expert Committee on Drug Dependence in the 1980s tandfonline.com.

In recent years, there has been a resurgence in the abuse of propylhexedrine, often highlighted in online forums and case reports nih.govwikiwand.com. This increase is partly attributed to its legal, over-the-counter availability, making it a readily accessible "legal high" for those seeking stimulant effects nih.govwikiwand.commercer.edu. The U.S. Food and Drug Administration (FDA) has issued warnings regarding the serious harm associated with the abuse and misuse of propylhexedrine, including severe cardiac and psychiatric adverse events fda.govfda.govnih.gov.

Reinforcing Effects and Dependence Potential of Propylhexedrine Hydrochloride

The dependence potential of this compound is rooted in its chemical structure and its action as a central nervous system (CNS) stimulant. wellnessretreatrecovery.com Structurally similar to amphetamines, propylhexedrine produces feelings of euphoria, increased energy, and alertness, which are the primary reinforcing effects that drive its misuse. nih.govwellnessretreatrecovery.com The substance functions by causing a release of the neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from nerve cells. lagunatreatment.comgratitudelodge.com The resulting "high" has been described by users as lasting around eight hours and being similar to that experienced with crystal methamphetamine or Adderall. lagunatreatment.com

Comparative Reinforcing Properties with Amphetamine and Other Stimulants

Propylhexedrine was developed as a substitute for amphetamine in nasal inhalers in 1949, with the intention of it having a lower potential for abuse. lagunatreatment.comnih.govpoison.org Some clinical perspectives suggest it is a CNS stimulant of low abuse potential and a stimulant of low preference for abusers when compared with substances like amphetamine, methylphenidate, and phenmetrazine. nih.gov One report estimates that propylhexedrine has approximately one-twelfth the CNS stimulant effect of amphetamines. nih.gov

However, despite these assessments, the subjective effects reported by individuals who misuse the drug often draw direct comparisons to more potent stimulants. lagunatreatment.commedscape.com Its legal, over-the-counter availability makes it an accessible substitute for individuals seeking a "legal high" to avoid illicit drugs. wellnessretreatrecovery.com The psychoactive effects are described as being similar to those of amphetamines, including the potential for stimulant-induced psychosis at high doses. medscape.com

| Aspect | This compound | Amphetamine/Methamphetamine | Reference |

|---|---|---|---|

| Chemical Structure | Structural analogue of amphetamine | Potent CNS Stimulant | nih.govwellnessretreatrecovery.com |

| Clinical Assessment of Potency | Considered to have lower CNS stimulant effect (approx. 1/12th of amphetamine) | Higher CNS stimulant effect | nih.govnih.gov |

| User-Reported Subjective High | Described as similar to methamphetamine or Adderall | Well-known for producing intense euphoria and energy | lagunatreatment.com |

| Legal Status (in U.S. Inhalers) | Over-the-counter | Schedule II controlled substance | nih.govwellnessretreatrecovery.com |

Evidence of Physical and Psychological Dependence

Continued misuse of propylhexedrine can lead to the development of a stimulant use disorder, characterized by compulsive use despite negative consequences. lagunatreatment.com A key indicator of dependence is the development of tolerance, where users find they need to administer progressively larger amounts of the substance to achieve the desired euphoric or stimulant effects. wellnessretreatrecovery.com This escalation in use is a hallmark of addiction. wellnessretreatrecovery.com The criteria for stimulant use disorder, as defined in the Diagnostic and Statistical Manual of Mental Disorders (DSM-5), include spending a great deal of time obtaining and using the substance, craving it, and being unsuccessful in attempts to cut down or stop use. gratitudelodge.com

Withdrawal Symptomatology

When an individual with a physical dependence on propylhexedrine stops using the substance, they are likely to experience withdrawal symptoms. wellnessretreatrecovery.com These symptoms can be both physical and psychological. Commonly reported physical symptoms include headaches, fatigue, and sweating. wellnessretreatrecovery.com Psychologically, withdrawal is often characterized by irritability, anxiety, and intense cravings for the drug. wellnessretreatrecovery.com Additionally, users often report a significant "crash" after the stimulant effects wear off, which can contribute to the cycle of misuse as they seek to avoid these negative feelings. poison.org

Public Health Warnings and Regulatory Responses

In response to increasing reports of misuse and associated harms, public health agencies have issued warnings regarding propylhexedrine. In 2021, the U.S. Food and Drug Administration (FDA) released a formal warning stating that the abuse and misuse of over-the-counter propylhexedrine can lead to serious harm, including severe heart and mental health problems. wikipedia.orgfda.govfda.gov The FDA highlighted that these complications, such as abnormal heart rhythm, high blood pressure, paranoia, and hallucinations, can result in hospitalization, disability, or death. wikipedia.orgfda.govgovdelivery.com

The FDA noted that reports of individuals abusing propylhexedrine, including by ingestion and injection, have increased in recent years. fda.govfda.gov In response, the agency has requested that manufacturers of propylhexedrine nasal inhalers consider product design changes to deter tampering. fda.govgovdelivery.comihs.gov Suggested modifications include creating physical barriers to make extracting the active ingredient more difficult or decreasing the total amount of the drug in each device. fda.govgovdelivery.com

Furthermore, propylhexedrine is recognized as a performance-enhancing drug and is banned in competition by the World Anti-Doping Agency (WADA). lagunatreatment.com

FDA Drug Safety Communications

In March 2021, the U.S. Food and Drug Administration (FDA) issued a Drug Safety Communication to warn the public and healthcare professionals about the serious risks associated with the abuse and misuse of propylhexedrine. The FDA highlighted that improper use of the OTC nasal decongestant can lead to severe heart and mental health problems, including rapid or abnormal heart rhythm, high blood pressure, paranoia, hospitalization, disability, or even death.

Reports of individuals abusing and misusing propylhexedrine have been on the rise in recent years. Data from U.S. Poison Control Centers showed a significant increase in reported cases, from 11 in 2011 to 74 in 2019, with the majority of this increase attributed to abuse. The FDA's review of cases from various sources between 2000 and 2019 identified numerous instances of abuse and misuse, with individuals ranging in age from 12 to 68 years, and a predominance of males.

The methods of abuse often involve extracting the propylhexedrine from the inhaler and either ingesting it orally or injecting it intravenously, in an attempt to achieve euphoria or enhance productivity. These methods of administration significantly increase the risk of severe adverse events. The FDA noted that there is no specific reversal agent for propylhexedrine intoxication, and management relies on symptomatic and supportive care.

In response to these safety concerns, the FDA has requested that manufacturers of OTC propylhexedrine nasal decongestant inhalers consider product design changes to deter abuse. Suggestions include creating physical barriers to make tampering more difficult and reducing the amount of medication in each device to lower the risk of serious side effects if misused.

FDA Reported Adverse Events Associated with Propylhexedrine Abuse/Misuse

| Category | Adverse Events |

|---|---|

| Cardiac | Fast or abnormal heart rhythm, high blood pressure, chest pain or tightness, heart attack, heart failure, arrhythmias, cardiac damage. |

| Psychiatric | Severe anxiety or agitation, confusion, hallucinations, paranoia, delusions. |

| Neurological | Tremor, stroke, seizures. |

| Other | Nausea, vomiting, hyperthermia, lung damage, bowel obstruction, pulmonary hypertension. |

World Health Organization (WHO) Expert Committee Reviews and Scheduling Considerations

The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) has reviewed propylhexedrine on multiple occasions to assess its potential for abuse and to consider its international scheduling status. The ECDD's role is to evaluate psychoactive substances and advise the United Nations Commission on Narcotic Drugs (CND) on whether they should be placed under international control.

Propylhexedrine was initially placed under international control by the Convention on Psychotropic Substances in 1985. However, this decision was reversed in 1991. The ECDD first reviewed propylhexedrine in 1985, with subsequent reviews in 1989 and 1991. Despite concerns about its abuse potential, particularly its use as a precursor in the illicit manufacture of other substances, propylhexedrine currently remains unscheduled under the international drug control conventions.

In the United States, propylhexedrine was briefly designated a Schedule V controlled substance in 1988 to comply with the international treaty at the time. This was reversed in 1991 based on the Drug Enforcement Administration's (DEA) assessment that it did not warrant control, and it has remained unregulated under the Controlled Substances Act since. In other countries, regulations vary. For instance, it is regulated as a prescription medicine in Germany, while it is unscheduled in Canada.

International and National Scheduling History of Propylhexedrine

| Jurisdiction | Year | Action | Status |

|---|---|---|---|

| International (WHO) | 1985 | Placed under control | Controlled |

| International (WHO) | 1991 | Control reversed | Unscheduled |

| United States | 1988 | Designated Schedule V | Controlled |

| United States | 1991 | Removed from control | Over-the-Counter (OTC) |

| Canada | 2022 | Removed from control | Unscheduled |